Chemical structure and properties of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione
Chemical structure and properties of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione
The following technical guide details the chemical structure, synthesis, and critical reactivity of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione , a pivotal intermediate in the industrial manufacture of high-potency corticosteroids.
Role: Advanced Intermediate for Halogenated Corticosteroids (Dexamethasone, Betamethasone, Vamorolone) CAS: 37413-91-5 Formula: C₂₃H₂₆O₄ Molecular Weight: 366.45 g/mol [1]
Executive Summary & Industrial Significance
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (hereafter referred to as Tetraene Acetate ) is a "divergent hub" molecule in steroid chemistry.[1][2] Its value lies in its high degree of unsaturation, specifically the strategic placement of four double bonds (
Unlike older synthetic routes that introduce the
Chemical Structure & Properties[1][3][4][5]
Structural Analysis
The molecule features a pregnane core with specific modifications that dictate its reactivity:
-
A-Ring (1,4-diene-3-one): The "flattened" boat conformation essential for high-affinity binding to the Glucocorticoid Receptor (GR). This system is chemically stable but sensitive to harsh reduction conditions.[1]
-
C-Ring (
): An electron-rich olefin. This is the precursor for the 9 -fluoro-11 -hydroxy pharmacophore. It is unreactive towards nucleophiles but highly reactive towards electrophiles (e.g., or peracids).[1] -
D-Ring (
-20-ketone): An -unsaturated ketone system. The bond acts as a Michael acceptor, allowing the introduction of alkyl groups at C16.[1] -
C21-Acetate: A protecting group for the primary hydroxyl, preventing side reactions (e.g., Mattox rearrangement) during base-catalyzed steps.[1]
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Highly crystalline due to planar A-ring |
| Melting Point | 172–174 °C | Sharp melting range indicates high purity |
| Solubility | Soluble in DCM, Chloroform, Acetone | Poorly soluble in water/hexane |
| UV Absorption | Characteristic of conjugated dienone | |
| Specific Rotation | Useful for purity tracking |
Synthesis Workflow
Current industrial best practices favor starting from 9
The "Early Dehydrogenation" Protocol
Rationale: Introducing the
Step-by-Step Methodology:
-
Side Chain Construction: 9-OH-AD is reacted with cyanide (acetone cyanohydrin) to form the 17-cyanohydrin, followed by protection and alkylation to build the C20-C21 side chain.
- Introduction: The 3-keto-4-ene intermediate is subjected to dehydrogenation.[3]
-
Dehydration & Acetylation: Acid-catalyzed dehydration removes the 9
-OH and 17 -OH (if present) to form the and bonds. The C21 position is acetylated using acetic anhydride.
Visualization of Synthesis Pathway
Figure 1: Streamlined synthesis of Tetraene Acetate from 9-OH-AD, highlighting the early introduction of the A-ring unsaturation.[3]
Divergent Reactivity & Applications
Tetraene Acetate is the "switch" point. From this single intermediate, chemists can access multiple high-value corticosteroids by varying the reaction sequence on the D-ring and C-ring.
The C16 Michael Addition (Critical Step)
The
-
Reagent: Methyl Magnesium Bromide (Grignard) + CuCl (catalytic).[1]
-
Mechanism: 1,4-Conjugate Addition.[1]
-
Stereocontrol:
-
-Attack: Leads to Dexamethasone series (16
-methyl). -
-Attack: Leads to Betamethasone series (16
-methyl).
-
-Attack: Leads to Dexamethasone series (16
-
Note: The planar nature of the Tetraene Acetate A/B rings minimizes steric hindrance, improving yield compared to saturated analogs.[1]
The C9-C11 Functionalization
Once the C16 substituent is in place, the
-
Bromohydrin Formation: Reaction with HOBr (generated in situ from N-bromoacetamide +
) yields the 9 -bromo-11 -hydroxy derivative. -
Epoxidation: Base treatment forms the 9
,11 -epoxide.[1] -
Fluorination: Ring opening with HF yields the bioactive 9
-fluoro-11 -hydroxy motif.
Visualization of Downstream Logic
Figure 2: Divergent synthesis pathways from Tetraene Acetate to major corticosteroid APIs.
Analytical Characterization
To validate the identity and purity of Tetraene Acetate, the following parameters must be met:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm, 3.5µm.[1]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).[1]
-
Detection: UV @ 240 nm.[1]
-
Retention Time: Tetraene Acetate typically elutes after the triene impurities due to increased planarity and lipophilicity.[1]
NMR Markers ( , 400 MHz)
-
5.7 - 5.8 ppm: H-4 (s, 1H) - Confirms
. -
6.0 - 6.3 ppm: H-1, H-2 (d, 2H) - Confirms
. -
5.5 ppm: H-11 (m, 1H) - Confirms
. -
6.7 ppm: H-16 (s, 1H) - Confirms
. - 2.15 ppm: Acetate methyl singlet.[1]
Safety & Handling (EHS)
Hazard Classification:
-
GHS Signal Word: WARNING
-
H361: Suspected of damaging fertility or the unborn child (Reproductive Toxicity).
-
H373: May cause damage to organs (Endocrine system) through prolonged exposure.[1]
Handling Protocol:
-
Containment: Handle only in a certified Fume Hood or Powder Containment Booth (OEL Band 4 equivalent).
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P3 respirator if powder handling is open.[1]
-
Deactivation: Clean surfaces with 5% NaOH in Ethanol to hydrolyze the active steroid core before general cleaning.[1]
References
-
Synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione. Combinatorial Chemistry & High Throughput Screening. (2020). An efficient procedure for synthesizing the title compound from 9α-hydroxyandrostenedione.[2][3][11][12]
-
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione Product Profile. MedChemExpress. Technical specifications and biological activity overview.[4][][3][5]
-
Microbial Transformation of Steroids. Journal of Steroid Biochemistry and Molecular Biology. (2003). Conversion of pregna-triene precursors using Nocardioides simplex.
-
Steroid Intermediates for Corticosteroid Synthesis. LGC Standards. Analytical reference standards and physical data. [1][14]
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